molecular formula C9H5BrClNS B3238374 4-Bromo-5-chloro-2-phenylthiazole CAS No. 141305-42-2

4-Bromo-5-chloro-2-phenylthiazole

Cat. No.: B3238374
CAS No.: 141305-42-2
M. Wt: 274.57 g/mol
InChI Key: BLDIWPZPVAZFFD-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-phenylthiazole is a chemical compound with the molecular formula C9H5BrClNS and a molecular weight of 274.57 . It is used for pharmaceutical testing .


Synthesis Analysis

While there isn’t specific information available on the synthesis of this compound, related compounds have been synthesized through various methods. For instance, a one-pot synthesis method for 5-bromo-2-chloro-4’-ethoxy diphenylmethane involves taking 2-chloro-5-bromobenzoic acid as a raw material, reacting it with thionyl chloride to generate 2-chloro-5-bromobenzoyl chloride . Another synthesis involves the use of 2-amino-5-bromothiazole with 3- (furan-2-yl)propanoic acid followed by the Suzuki reaction .


Molecular Structure Analysis

The molecular structure of this compound and related compounds have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Further structural analysis can be performed using techniques such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have been studied. For instance, the discharge process in humid air involves a multitude of species, predominantly nitrogen, oxygen, and water vapor, alongside a vast array of reaction products, leading to a complex web of hundreds to thousands of reactions .

Scientific Research Applications

Microwave Irradiation in Synthesis

The derivatives of 2-amino-4-phenylthiazole, including 4-Bromo-5-chloro-2-phenylthiazole, demonstrate a broad spectrum of biological activities. A study by Khrustalev (2009) explored the use of microwave irradiation for the synthesis of 2-amino-4-phenylthiazole derivatives, highlighting the potential for more efficient production processes in this chemical series (Khrustalev, 2009).

Anticancer Activities

Gomha et al. (2017) discussed the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety, which showed potent anticancer activities. This study emphasizes the significance of thiazole derivatives in developing new pharmacophores for cancer treatment (Gomha et al., 2017).

Antimicrobial Properties

Rao, Rajasekaran, and Attimarad (2000) demonstrated that certain 5-phenyl-4-substituted amino-3-mercapto-(4H)-1,2,4-triazoles, which include derivatives similar to this compound, showed good antimicrobial activity. This finding suggests the potential of these compounds in antimicrobial drug development (Rao et al., 2000).

Reactivity in Catalyzed Arylations

Daher et al. (2019) studied the reactivity of phenylthiazoles in ruthenium-catalyzed direct arylation, finding that introducing an aryl unit at the C5-position enhances reactivity. This research offers insights into the chemical behavior of phenylthiazoles in complex reactions (Daher et al., 2019).

Degradation Studies

Kalogirou and Koutentis (2009) investigated the degradation of 4,5-dichloro-1,2,3-dithiazolium chloride, providing valuable information on the stability and degradation pathways of related thiazole derivatives (Kalogirou & Koutentis, 2009).

Future Directions

Future research could focus on the development of novel antimicrobial agents and anticancer drugs using 4-Bromo-5-chloro-2-phenylthiazole and related compounds. The development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer is desirable . The information gathered from these studies will be useful for future innovation .

Properties

IUPAC Name

4-bromo-5-chloro-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNS/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDIWPZPVAZFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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